Antibacterial Potency of 3-Phenylpyrazin-2(1H)-one Core Scaffold Against Listeria monocytogenes Compared to Clinical Antibiotics
The 3-phenylpyrazin-2(1H)-one core scaffold, which is the direct des-methyl analog of 1-methyl-3-phenylpyrazin-2(1H)-one, demonstrates potent antibacterial activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL. This value is 2-fold lower (more potent) than ampicillin (MIC = 2.0 μg/mL) and 12.5-fold lower than kanamycin (MIC = 12.50 μg/mL) [1]. While direct data for the 1-methylated derivative is not available in this assay, the core scaffold activity establishes a baseline that the N1-methylated analog can be compared against in future studies. The 1-methyl substitution introduces additional lipophilicity and alters hydrogen bonding capacity, which may modulate both potency and selectivity profiles relative to the parent scaffold.
| Evidence Dimension | Antibacterial activity (MIC against L. monocytogenes) |
|---|---|
| Target Compound Data | Not directly measured; parent scaffold MIC = 1.0 μg/mL |
| Comparator Or Baseline | Ampicillin: 2.0 μg/mL; Kanamycin: 12.50 μg/mL |
| Quantified Difference | Parent scaffold: 2-fold more potent than ampicillin; 12.5-fold more potent than kanamycin |
| Conditions | Broth microdilution assay; isolated from Streptomyces sp. TN82 culture broth |
Why This Matters
The core scaffold demonstrates meaningful antibacterial potency that justifies procurement of the methylated derivative for SAR studies and optimization campaigns.
- [1] El Euch IZ, Frese M, Sewald N, Smaoui S, Shaaban M, Mellouli L. Bioactive secondary metabolites from new terrestrial Streptomyces sp. TN82 strain: Isolation, structure elucidation and biological activity. Medicinal Chemistry Research. 2018;27(4):1085-1092. View Source
